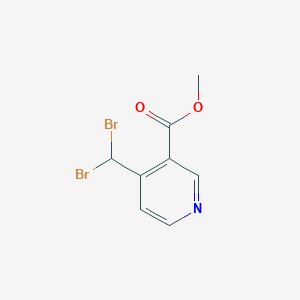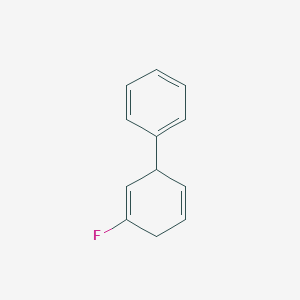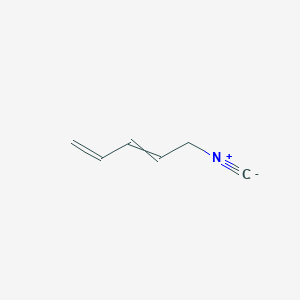
5-Isocyanopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanopenta-1,3-diene: is a conjugated diene compound characterized by the presence of an isocyano group (-N=C) attached to the pentadiene chain Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons and increased stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanopenta-1,3-diene can be achieved through several methods, including:
Free Radical Halogenation: This method involves the halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation to form the conjugated diene.
Horner–Wadsworth–Emmons Methodology: This approach involves the reaction of (Z)-2-methyl-3-iodo-propenal with appropriate reagents to form the desired diene.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isocyanopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form 1,2- and 1,4-addition products.
Diels-Alder Reaction: This cycloaddition reaction involves the diene reacting with a dienophile to form a six-membered ring.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different positional isomers.
Cycloaddition Products: The Diels-Alder reaction typically forms cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Polymers: 5-Isocyanopenta-1,3-diene can be used as a monomer in the synthesis of conjugated polymers, which have applications in materials science.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for the development of novel pharmaceuticals with specific biological activities.
Industry:
Mécanisme D'action
The mechanism of action of 5-Isocyanopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and the isocyano group. The compound can undergo electrophilic addition and cycloaddition reactions, which are facilitated by the delocalization of electrons in the conjugated system . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene with a similar structure but different substituents.
Uniqueness: 5-Isocyanopenta-1,3-diene is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to other conjugated dienes. The combination of the conjugated diene system and the isocyano group makes it a versatile compound for various chemical and industrial applications.
Propriétés
Numéro CAS |
62398-15-6 |
|---|---|
Formule moléculaire |
C6H7N |
Poids moléculaire |
93.13 g/mol |
Nom IUPAC |
5-isocyanopenta-1,3-diene |
InChI |
InChI=1S/C6H7N/c1-3-4-5-6-7-2/h3-5H,1,6H2 |
Clé InChI |
DRORWBOXMQWRBM-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


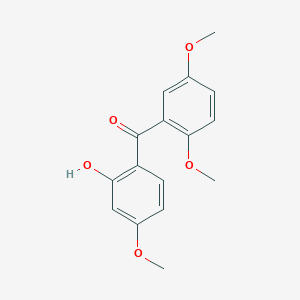
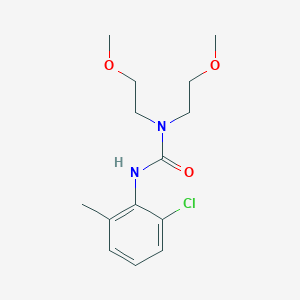
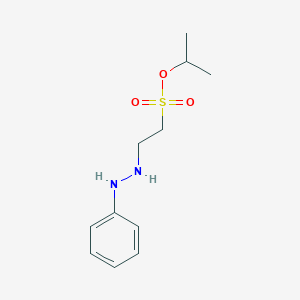

![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
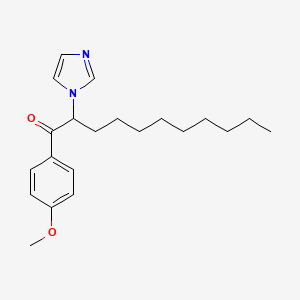


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
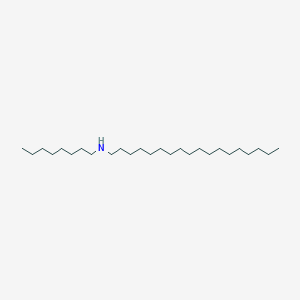
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
